molecular formula C18H25N3O2 B11704115 N-(4-oxoquinazolin-3-yl)decanamide

N-(4-oxoquinazolin-3-yl)decanamide

Cat. No.: B11704115
M. Wt: 315.4 g/mol
InChI Key: NVGHPDANMAKXKD-UHFFFAOYSA-N
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Description

N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE is a compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with decanoic anhydride to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.

    Biology: The compound has shown potential as an anti-inflammatory and analgesic agent.

    Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It can be used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE is unique due to its specific decanamide substituent, which imparts distinct physicochemical properties and biological activities compared to other quinazolinone derivatives.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

N-(4-oxoquinazolin-3-yl)decanamide

InChI

InChI=1S/C18H25N3O2/c1-2-3-4-5-6-7-8-13-17(22)20-21-14-19-16-12-10-9-11-15(16)18(21)23/h9-12,14H,2-8,13H2,1H3,(H,20,22)

InChI Key

NVGHPDANMAKXKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

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